molecular formula C9H13BrN2 B1386024 N-((5-bromopyridin-3-yl)methyl)propan-1-amine CAS No. 1152879-11-2

N-((5-bromopyridin-3-yl)methyl)propan-1-amine

Cat. No. B1386024
M. Wt: 229.12 g/mol
InChI Key: RNRIZUBXHVDDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((5-bromopyridin-3-yl)methyl)propan-1-amine” is a chemical compound with the molecular formula C9H13BrN2 . It has a molecular weight of 229.12 g/mol. This compound is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

While specific synthesis methods for “N-((5-bromopyridin-3-yl)methyl)propan-1-amine” were not found, a related compound, N-(pyridin-2-yl)amides, was synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “N-((5-bromopyridin-3-yl)methyl)propan-1-amine” consists of a pyridine ring attached to a propylamine chain via a methylene bridge . The pyridine ring is substituted at the 5-position with a bromine atom .

Scientific Research Applications

Summary of Application

“N-((5-bromopyridin-3-yl)methyl)propan-1-amine” is a compound that has been studied for its potential application in the treatment of type II diabetes mellitus. It serves as a precursor for synthesizing novel pyrimidine-based thiourea compounds, which have shown promising results as inhibitors of the enzyme α-glucosidase .

Results

The synthesized compounds exhibited varying degrees of enzyme inhibitory potential. Among them, certain derivatives showed better inhibition than the reference compound acarbose, with IC50 values ranging from 22.46 µM to 32.01 µM . The quantitative structure-activity relationship (QSAR) of these compounds was also studied to understand the correlation between the chemical structure and biological activity .


Application 2: Synthesis of N-(pyridin-2-yl)amides and Imidazo[1,2-a]pyridines

Methods of Application

Results: The resulting compounds have varied medicinal applications, as demonstrated by pharmaceutical molecules containing these structures, which show promising biological activity .

Application 3: Development of Antimicrobial Agents

Methods of Application

Results: Some derivatives have shown potential as antimicrobial agents, with activities comparable to standard antibiotics in preliminary studies .

Application 4: Inhibitors of Carbonic Anhydrase

Methods of Application

Results: Certain derivatives have demonstrated inhibitory activity against carbonic anhydrase, suggesting potential therapeutic applications .

Application 5: Synthesis of Analgesic and Anti-inflammatory Agents

Methods of Application

Results: Some synthesized compounds have shown promising results in preclinical models, indicating their potential for development into new medications .

Application 6: Discovery of Antidepressant Drugs

Methods of Application

Results: Initial screenings have identified several candidates with potential antidepressant activity, warranting further investigation .

Application 7: Antitumor and Antiviral Research

Methods of Application

Results: Some derivatives have exhibited antitumor and antiviral activities in preliminary studies, suggesting their use in the development of new therapies .

properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-2-3-11-5-8-4-9(10)7-12-6-8/h4,6-7,11H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRIZUBXHVDDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655638
Record name N-[(5-Bromopyridin-3-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-bromopyridin-3-yl)methyl)propan-1-amine

CAS RN

1152879-11-2
Record name N-[(5-Bromopyridin-3-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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